
2-Butynoic acid, 3-butenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butynoic acid, 3-butenyl ester is an organic compound with the molecular formula C8H10O2. It is an ester derived from 2-butynoic acid and 3-buten-1-ol. This compound is of interest due to its unique structure, which combines an alkyne and an ester functional group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-butynoic acid, 3-butenyl ester typically involves the esterification of 2-butynoic acid with 3-buten-1-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the preparation of 2-butynoic acid involves the oxidation of 2-butyne-1-ol using hypochlorite in the presence of an alkaline substance. The resulting 2-butynoic acid is then esterified with 3-buten-1-ol under acidic conditions to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Butynoic acid, 3-butenyl ester can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Different esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butynoic acid, 3-butenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of anticancer agents.
Industry: It is used in the production of polymers and other materials due to its reactive alkyne group.
Wirkmechanismus
The mechanism of action of 2-butynoic acid, 3-butenyl ester involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to release 2-butynoic acid and 3-buten-1-ol. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological targets. These interactions can modulate various biochemical pathways, making the compound useful in drug development .
Vergleich Mit ähnlichen Verbindungen
2-Butenoic acid, 3-methyl-, methyl ester: This compound has a similar ester structure but with a different alkyl group.
Butenoic acid: This compound shares the butenoic acid backbone but lacks the ester group.
Uniqueness: 2-Butynoic acid, 3-butenyl ester is unique due to its combination of an alkyne and ester functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
143121-28-2 |
|---|---|
Molekularformel |
C8H10O2 |
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
but-3-enyl but-2-ynoate |
InChI |
InChI=1S/C8H10O2/c1-3-5-7-10-8(9)6-4-2/h3H,1,5,7H2,2H3 |
InChI-Schlüssel |
WZZFDXLMTMFDAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(=O)OCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B12550900.png)
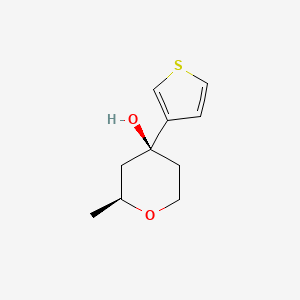
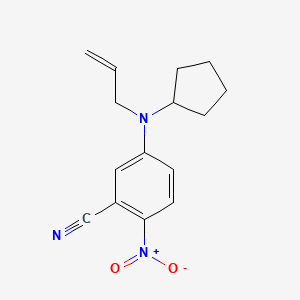
![1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B12550907.png)
![1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole](/img/structure/B12550909.png)

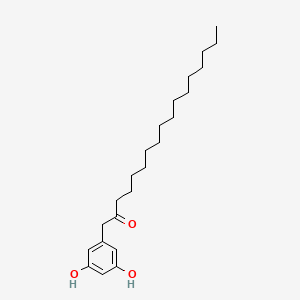
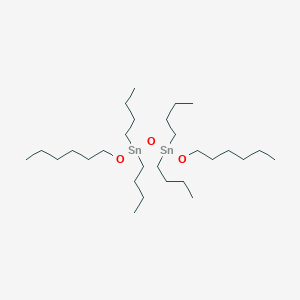
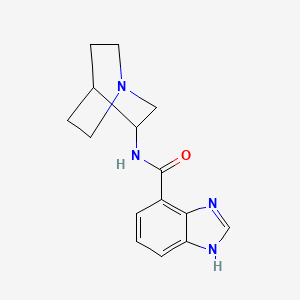
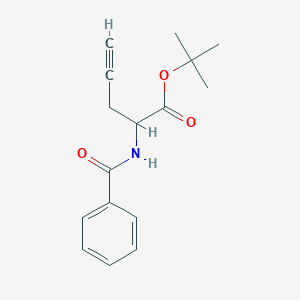
![Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide](/img/structure/B12550944.png)
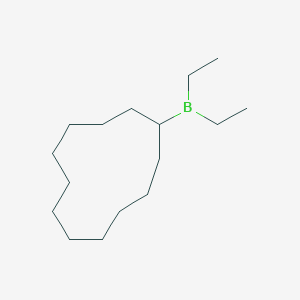
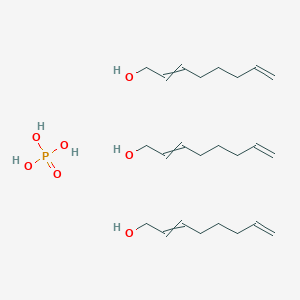
![4-[(Propan-2-yl)oxy]benzene-1,2-diol](/img/structure/B12550964.png)
